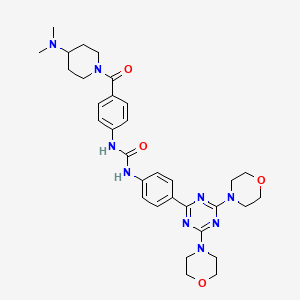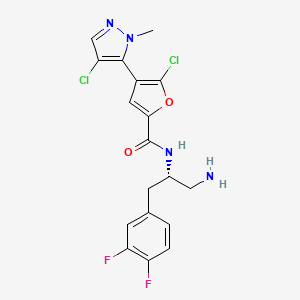
BMS-833923
Übersicht
Beschreibung
BMS-833923 ist eine synthetische organische Verbindung, die als potenter Inhibitor des Hedgehog-Signalwegs wirkt. Dieser Signalweg ist entscheidend für die embryonale Entwicklung und die Gewebserhaltung bei Erwachsenen. This compound zielt speziell auf den Smoothened-Rezeptor, einen Schlüsselbestandteil dieses Signalwegs, ab und hat sich bei der Behandlung verschiedener Krebsarten, einschließlich akuter myeloischer Leukämie und Medulloblastoms, als vielversprechend erwiesen .
Wissenschaftliche Forschungsanwendungen
BMS-833923 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um den Hedgehog-Signalweg und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Klinisch wird this compound auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter akute myeloische Leukämie, chronische myeloische Leukämie und Medulloblastom. .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den Smoothened-Rezeptor bindet, ein G-Protein-gekoppeltes Rezeptor-ähnliches Protein, das den Hedgehog-Signalweg reguliert. Durch die Hemmung dieses Rezeptors verhindert this compound die Aktivierung von nachgeschalteten Effektoren wie GLI1 und PTCH1, die an Zellproliferation, Differenzierung und Überleben beteiligt sind. Diese Hemmung stört den Signalweg, was zu einem reduzierten Tumorwachstum und einer erhöhten Empfindlichkeit gegenüber Chemotherapie führt .
Biochemische Analyse
Biochemical Properties
BMS-833923 interacts with the protein Smoothened (SMO), a key component of the Hedgehog signaling pathway . By blocking the binding of cyclopamine (a naturally occurring SMO inhibitor) to SMO, this compound inhibits the Hedgehog signaling pathway . This interaction with SMO is crucial for its biochemical activity .
Cellular Effects
This compound has been shown to inhibit Gli1 and PTCH1 expression in cell lines . These proteins are components of the Hedgehog signaling pathway, and their inhibition leads to reduced cell proliferation and induced apoptosis . Therefore, this compound can significantly influence cell function by altering cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Smoothened protein, thereby blocking the Hedgehog signaling pathway . This leads to the inhibition of downstream proteins such as Gli1 and PTCH1, resulting in reduced cell proliferation and induced apoptosis .
Dosage Effects in Animal Models
In a Phase I study, this compound was administered in escalating dose cohorts as monotherapy or in combination with other drugs in subjects with relapsed or refractory Multiple Myeloma . The trial aimed to identify a maximum tolerated dose and evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics
Metabolic Pathways
Given its role as a Smoothened antagonist, it is likely to be involved in the metabolism of the Hedgehog signaling pathway .
Transport and Distribution
Given its role as a Smoothened antagonist, it is likely to be distributed wherever the Hedgehog signaling pathway is active .
Subcellular Localization
Given its role as a Smoothened antagonist, it is likely to be localized wherever the Smoothened protein is present .
Vorbereitungsmethoden
BMS-833923 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung spezifischer aromatischer und heterocyclischer Verbindungen beinhaltenDie Reaktionsbedingungen erfordern häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
BMS-833923 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Benzamidstruktur modifizieren.
Reduktion: Diese Reaktion kann verwendet werden, um den Chinazolin-Rest zu verändern.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile, die bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen können.
Hauptprodukte: Die primären Produkte, die aus diesen Reaktionen entstehen, sind modifizierte Versionen von this compound mit veränderten funktionellen Gruppen, die seine biologische Aktivität beeinflussen können
Wirkmechanismus
BMS-833923 exerts its effects by binding to the Smoothened receptor, a G-protein-coupled receptor-like protein that regulates the Hedgehog signaling pathway. By inhibiting this receptor, this compound prevents the activation of downstream effectors such as GLI1 and PTCH1, which are involved in cell proliferation, differentiation, and survival. This inhibition disrupts the signaling pathway, leading to reduced tumor growth and increased sensitivity to chemotherapy .
Vergleich Mit ähnlichen Verbindungen
BMS-833923 ist unter den Hedgehog-Signalweg-Inhibitoren aufgrund seiner hohen Spezifität und Potenz einzigartig. Ähnliche Verbindungen umfassen:
Vismodegib: Ein weiterer Smoothened-Inhibitor, der zur Behandlung des Basalzellkarzinoms eingesetzt wird.
Sonidegib: Ein Smoothened-Inhibitor mit Anwendungen bei der Behandlung von fortgeschrittenem Basalzellkarzinom.
Glasdegib: Wird in Kombination mit niedrig dosiertem Cytarabin zur Behandlung neu diagnostizierter akuter myeloischer Leukämie bei erwachsenen Patienten eingesetzt. This compound zeichnet sich durch seine breitere Palette von Anwendungen sowohl bei hämatologischen als auch bei nicht-hämatologischen Malignomen aus
Eigenschaften
IUPAC Name |
N-[2-methyl-5-(methylaminomethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O/c1-20-12-13-21(19-31-2)18-27(20)33-29(36)23-14-16-24(17-15-23)32-30-34-26-11-7-6-10-25(26)28(35-30)22-8-4-3-5-9-22/h3-18,31H,19H2,1-2H3,(H,33,36)(H,32,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRGBHZCJLIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)NC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059734-66-5 | |
| Record name | BMS-833923 free base anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059734665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-833923 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-833923 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41J7ZJ239R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)









